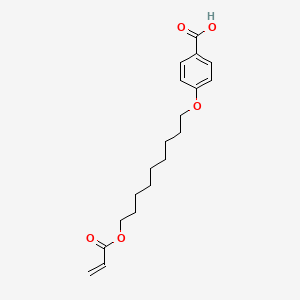
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is an organic compound with the molecular formula C19H26O5 and a molecular weight of 334.407 g/mol . It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a nonyl chain, which is further connected to the benzoic acid moiety. This compound is known for its applications in various fields, including materials science and polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 9-(acryloyloxy)nonanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-hydroxybenzoic acid and 9-(acryloyloxy)nonanol.
Polymerization: Polymers with acryloyloxy functional groups.
Wissenschaftliche Forschungsanwendungen
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and networks.
Polymer Chemistry: Acts as a monomer in the production of functionalized polymers with specific properties.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.
Wirkmechanismus
The mechanism of action of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can exhibit unique properties such as liquid crystallinity, which can be exploited in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid: Similar structure but with a shorter hexyl chain.
4-((9-(Methacryloyloxy)nonyl)oxy)benzoic acid: Contains a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is unique due to its specific chain length and the presence of the acryloyloxy group, which imparts distinct polymerization properties. The longer nonyl chain can influence the physical properties of the resulting polymers, such as flexibility and thermal stability .
Eigenschaften
Molekularformel |
C19H26O5 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-(9-prop-2-enoyloxynonoxy)benzoic acid |
InChI |
InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22) |
InChI-Schlüssel |
XQOFAKKUAIAFDY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


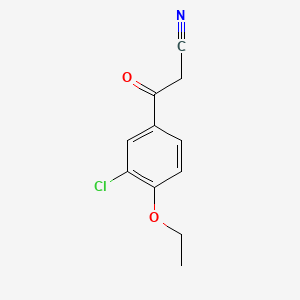
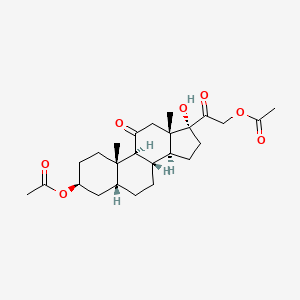
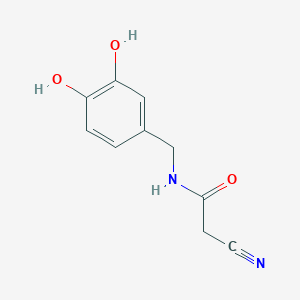
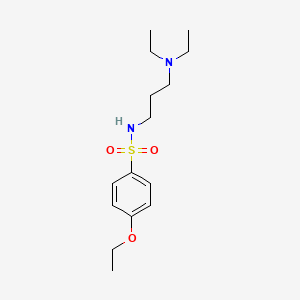
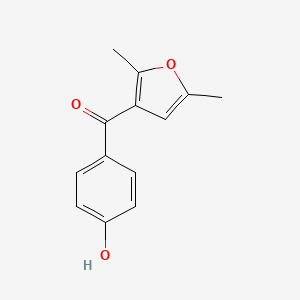
![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)

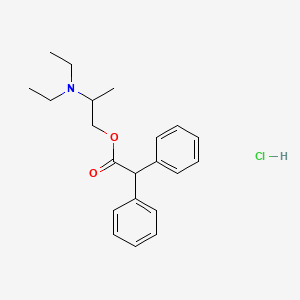
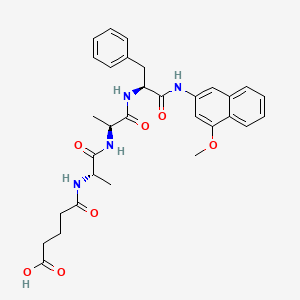

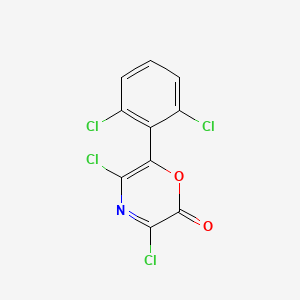
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)


